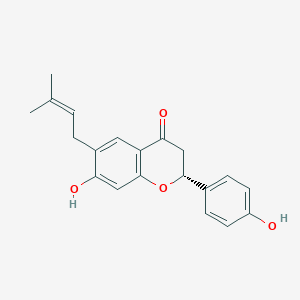
4-Phenylpentansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Phenylpentanoic acid involves several key reactions. One method employs the Michael reaction of methyl methacrylate with ethyl/methyl phenylacetate or benzyl cyanide, followed by hydrolysis to produce 2-Methyl-4-phenylpentanedioic acid. This compound can then undergo further reactions, such as Friedel-Crafts acylation, to yield various derivatives of 4-Phenylpentanoic acid (Natekar & Samant, 2010). Another route involves the carbonylative transformation of allylarenes with CO surrogates to selectively synthesize 4-arylbutanoic acids, which share structural similarities with 4-Phenylpentanoic acid (Fu‐Peng Wu et al., 2019).
Molecular Structure Analysis
The molecular structure of 4-Phenylpentanoic acid and its derivatives has been studied through various spectroscopic techniques. Studies using NMR, UV-VIS, and IR spectroscopy, along with density functional theory (DFT) calculations, provide insight into the molecular geometries and electronic structures of these compounds. These analyses help understand the acid-base dissociation and azo-hydrazone tautomerism in solution, highlighting the effects of solvent composition and pH on molecular behavior (T. Baul et al., 2009).
Chemical Reactions and Properties
4-Phenylpentanoic acid undergoes various chemical reactions, including lactonization and reactions involving phenonium ions, which showcase its reactivity and potential for forming diverse chemical structures. For example, lactonization of 4-aryl-5-tosyloxypentanoates with a phenyl rearrangement illustrates the compound's capacity for complex transformations (S. Nagumo et al., 2002).
Physical Properties Analysis
The physical properties of 4-Phenylpentanoic acid, such as melting and boiling points, solubility, and crystalline structure, are crucial for its handling and application in various chemical processes. These properties are determined through experimental studies and contribute to the understanding of how 4-Phenylpentanoic acid behaves in different environments and conditions.
Chemical Properties Analysis
Chemically, 4-Phenylpentanoic acid exhibits a range of behaviors, including acid-base reactions, esterification, and participation in complex formation. Its reactivity with different chemical reagents under various conditions highlights its versatility and utility in synthetic chemistry. The compound's ability to undergo enantioselective reactions and form coordination polymers with metals further demonstrates its chemical diversity and potential applications in material science and organic synthesis (Weiting Yang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Metabolomik-Forschung
4-Phenylpentansäure: wird in der Metabolomik eingesetzt, der wissenschaftlichen Untersuchung chemischer Prozesse, an denen Metaboliten beteiligt sind. Insbesondere kann diese Verbindung als Standard- oder Referenzmaterial in der Massenspektrometrie verwendet werden, um Metaboliten in einer biologischen Probe zu identifizieren und zu quantifizieren .
Nahrungsergänzungsmittel und Naturprodukte
Als Naturprodukt, das aus Pilzquellen gewonnen wird, kann This compound Anwendungen bei der Entwicklung von Nahrungsergänzungsmitteln haben, d. h. Produkten, die aus Lebensmittelquellen gewonnen werden und neben dem grundlegenden Nährwert von Lebensmitteln zusätzliche gesundheitliche Vorteile bieten .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids
Action Environment
The action, efficacy, and stability of 4-Phenylpentanoic acid could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and more .
Eigenschaften
IUPAC Name |
4-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIMQLPOAXFKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871256 | |
| Record name | 4-Phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16433-43-5 | |
| Record name | γ-Methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric acid, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main chemical reactions involving 4-phenylpentanoic acid derivatives described in the research?
A1: The research primarily focuses on the synthesis and reactivity of 4-phenylpentanoic acid derivatives, particularly those containing a trifluoromethyl group at the 4-position. Key reactions include:
- Oxidative degradation: [] Cobalt(III) ions can oxidize 4-methyl-4-phenylpentanoic acid in a stepwise manner, leading to the cleavage of carbon-carbon bonds. [] (https://www.semanticscholar.org/paper/0fe0280f34660e0bf67fb61962a17ba18e9eec3a)
- Cyclization reactions: [] Researchers successfully synthesized 3-carboxy-4-(trifluoromethyl)tetralone, a cyclic derivative, starting from a 4-phenylpentanoic acid derivative. The synthesis involved multiple steps, including cyclization and aromatization reactions. [] (https://www.semanticscholar.org/paper/f1152a110808e1bc9ea6269f26aeac8e9d8ca46e)
Q2: Why is there interest in synthesizing 4-phenylpentanoic acid derivatives with a trifluoromethyl group?
A2: Introducing a trifluoromethyl group can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. [] Researchers are particularly interested in exploring how the trifluoromethyl group influences the reactivity and potential biological activity of 4-phenylpentanoic acid derivatives. [] (https://www.semanticscholar.org/paper/f1152a110808e1bc9ea6269f26aeac8e9d8ca46e)
Q3: What challenges were encountered during the synthesis of these compounds?
A3: Synthesizing the desired trifluoromethylated derivatives presented several challenges:
- Defluorination: [] Unwanted loss of fluorine atoms occurred under certain reaction conditions, leading to the formation of undesired byproducts. [] (https://www.semanticscholar.org/paper/51feb81e95ab62a3cf104d3d08aa083bf1929055)
- Formation of alternative products: [] Reaction pathways sometimes resulted in the formation of unexpected products, requiring careful optimization of reaction conditions to favor the desired compounds. [] (https://www.semanticscholar.org/paper/51feb81e95ab62a3cf104d3d08aa083bf1929055)
Q4: What are the potential future directions for this research?
A4: Future research could explore:
- Structure-activity relationships: [] Synthesizing a wider range of 4-phenylpentanoic acid derivatives with different substituents and evaluating their chemical and biological properties.
- Biological activity screening: [] Investigating the potential applications of these compounds in various fields, such as medicinal chemistry or materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
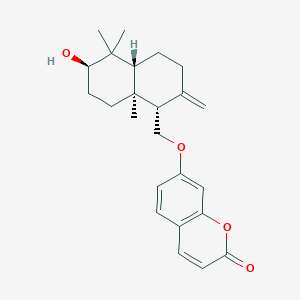
![(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265345.png)
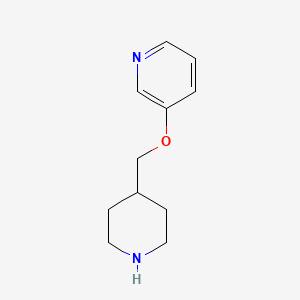
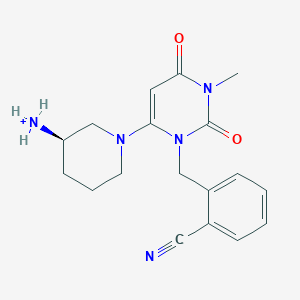
![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
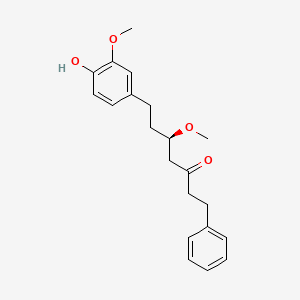
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
![5-(4-Methoxyphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1265354.png)
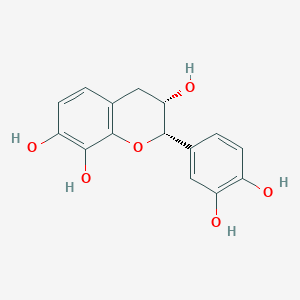
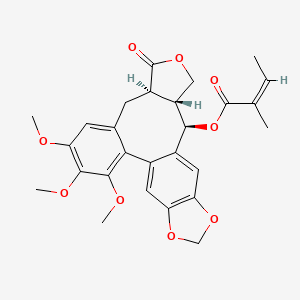
![(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one](/img/structure/B1265357.png)
